5-bromo-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)thiophene-2-sulfonamide
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Overview
Description
5-bromo-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)thiophene-2-sulfonamide: is a complex organic compound that features a bromo-substituted thiophene ring, a sulfonamide group, and an indazole moiety
Mechanism of Action
Indazole derivatives
are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have been used as biologically active compounds for the treatment of various disorders in the human body . They show various biologically vital properties .
Thiophene derivatives
, on the other hand, are known to form products when reacted with certain compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the indazole core. One common approach is the Fischer indazole synthesis, which involves the reaction of hydrazines with ketones or aldehydes under acidic conditions. The indazole core can then be functionalized with the appropriate substituents, such as the bromo group on the thiophene ring and the sulfonamide group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The bromo group on the thiophene ring can be oxidized to form a bromine oxide or other oxidized derivatives.
Reduction: : The sulfonamide group can be reduced to form a sulfonamide amine.
Substitution: : The compound can undergo nucleophilic substitution reactions at the bromo or sulfonamide positions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: : Nucleophiles such as amines or alcohols can be used, often in the presence of a base or catalyst.
Major Products Formed
Oxidation: : Bromine oxide derivatives.
Reduction: : Sulfonamide amine derivatives.
Substitution: : Various substituted thiophene and indazole derivatives.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : Its biological activity can be explored for potential therapeutic uses.
Medicine: : It may have applications in drug discovery and development, particularly in the design of new pharmaceuticals.
Industry: : It can be used in the development of new materials and chemical processes.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the combination of the bromo-substituted thiophene ring and the indazole moiety. Similar compounds might include other bromo-substituted thiophenes or indazole derivatives, but the presence of both functional groups in this particular arrangement sets it apart.
List of Similar Compounds
Bromo-substituted thiophenes: : Various derivatives with bromine atoms on the thiophene ring.
Indazole derivatives: : Compounds containing the indazole core with different substituents.
Properties
IUPAC Name |
5-bromo-N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrN3O2S2/c1-17-11-5-3-2-4-9(11)10(16-17)8-15-21(18,19)13-7-6-12(14)20-13/h6-7,15H,2-5,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEKHIMOSPYSLNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCCC2)C(=N1)CNS(=O)(=O)C3=CC=C(S3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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